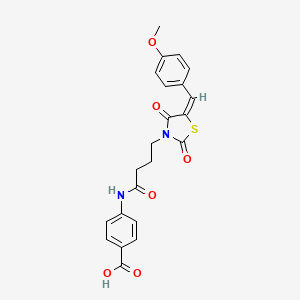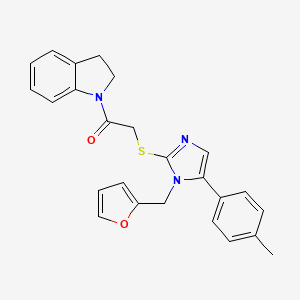
N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide, also known as CPP-ACP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP has been extensively studied for its unique properties, including its ability to promote remineralization of tooth enamel, its antimicrobial activity, and its potential as a drug delivery system.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide has been extensively studied for its potential applications in various fields, including dentistry, medicine, and drug delivery. In dentistry, this compound has been shown to promote remineralization of tooth enamel, reduce dental caries, and inhibit the growth of oral bacteria. In medicine, this compound has been investigated for its potential as a drug delivery system, as it can be formulated into various dosage forms, including tablets, capsules, and gels. This compound has also been studied for its antimicrobial activity, with promising results against various bacterial and fungal strains.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide is complex and not fully understood. It is believed that this compound works by binding to tooth enamel and forming a protective layer that helps to prevent demineralization and promote remineralization. This compound may also work by inhibiting the growth of oral bacteria, which can lead to dental caries and other oral health problems.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of oral bacteria, including Streptococcus mutans, which is a major contributor to dental caries. This compound has also been shown to promote remineralization of tooth enamel, reduce the incidence of dental caries, and improve the overall oral health of patients.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide has several advantages for lab experiments, including its stability, solubility, and ease of formulation into various dosage forms. This compound is also relatively inexpensive and readily available. However, there are some limitations to using this compound in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound.
Orientations Futures
There are several future directions for research on N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide. One area of interest is the development of new formulations and dosage forms for this compound, including sprays, mouthwashes, and toothpastes. Another area of interest is the investigation of this compound as a potential drug delivery system for various medications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including dentistry, medicine, and drug delivery.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties, including its ability to promote remineralization of tooth enamel, its antimicrobial activity, and its potential as a drug delivery system. While there are some limitations to using this compound in lab experiments, there are also several advantages, including its stability, solubility, and ease of formulation into various dosage forms. With further research, this compound has the potential to revolutionize the fields of dentistry, medicine, and drug delivery.
Méthodes De Synthèse
N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide is synthesized by reacting 1-cyanocyclopentene with 2-methylpiperidine in the presence of acetic anhydride. The resulting compound is then subjected to a series of purification steps to obtain pure this compound. The synthesis method for this compound is well-established and has been described in several scientific publications.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-12-6-2-5-9-17(12)10-13(18)16-14(11-15)7-3-4-8-14/h12H,2-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAPFHVLVJYOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2787100.png)
![[4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol](/img/structure/B2787102.png)
![1-Fluorobicyclo[3.3.1]nonan-3-one](/img/structure/B2787106.png)

![3-methyl-N-[6-(4-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-1H-imidazol-1-yl)pyridin-3-yl]butanamide](/img/structure/B2787111.png)

![(Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2787114.png)


![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B2787117.png)
![N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2787118.png)


